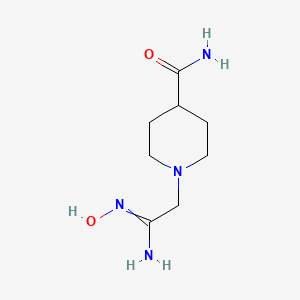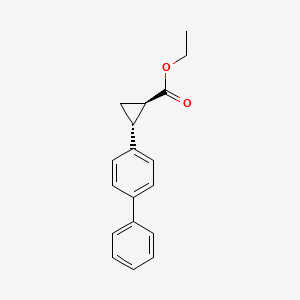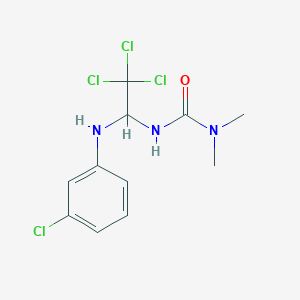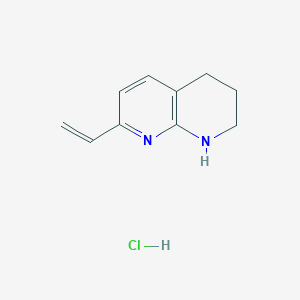
7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridine hydrochloride is a heterocyclic compound that belongs to the class of 1,8-naphthyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridine hydrochloride, can be achieved through various methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere . Another method includes multicomponent reactions (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of specific catalysts .
Industrial Production Methods
Industrial production methods for 1,8-naphthyridines often focus on optimizing yield and efficiency. Techniques such as metal-catalyzed synthesis and ring expansion reactions are employed to produce these compounds on a larger scale .
Chemical Reactions Analysis
Types of Reactions
7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it acts as a Fab I inhibitor, which is crucial for its antibacterial activity . The compound binds to the active site of the enzyme, inhibiting its function and thereby preventing bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydro-1,8-naphthyridine
- 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
- 8-N-BOC-5,6,7,8-tetrahydro-1,8-naphthyridine-2-propionic acid
Uniqueness
7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridine hydrochloride is unique due to its specific ethenyl substitution, which imparts distinct chemical properties and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C10H13ClN2 |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
7-ethenyl-1,2,3,4-tetrahydro-1,8-naphthyridine;hydrochloride |
InChI |
InChI=1S/C10H12N2.ClH/c1-2-9-6-5-8-4-3-7-11-10(8)12-9;/h2,5-6H,1,3-4,7H2,(H,11,12);1H |
InChI Key |
BOZZBDLJIWHWOE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NC2=C(CCCN2)C=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


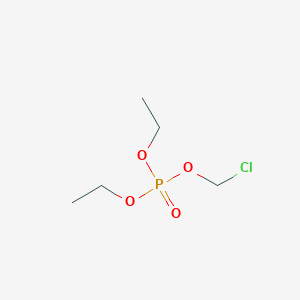
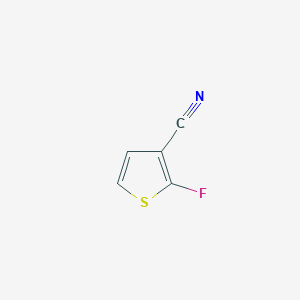
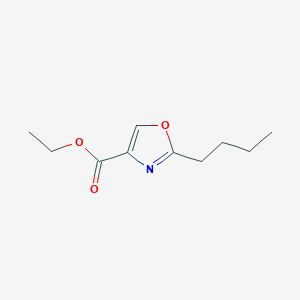
![2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile](/img/structure/B15045947.png)
![[(2S,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol](/img/structure/B15045954.png)
![tert-Butyl (8-methyl-3-azabicyclo[3.2.1]octan-8-yl)carbamate](/img/structure/B15045955.png)
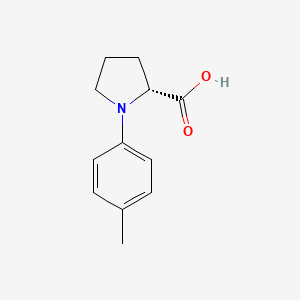
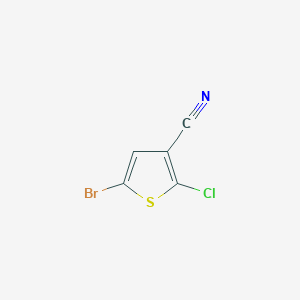
![(1R,4R)-2lambda4-thia-5-azabicyclo[2.2.1]heptane 2-oxide;hydrochloride](/img/structure/B15045966.png)
